molecular formula C12H10BrClN2O B8502345 3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine

3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine

Cat. No. B8502345
M. Wt: 313.58 g/mol
InChI Key: DWKAUKASASEJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C12H10BrClN2O and its molecular weight is 313.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10BrClN2O

Molecular Weight

313.58 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenoxy)-4-methylpyridin-2-amine

InChI

InChI=1S/C12H10BrClN2O/c1-7-2-3-16-12(15)11(7)17-10-5-8(13)4-9(14)6-10/h2-6H,1H3,(H2,15,16)

InChI Key

DWKAUKASASEJEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N)OC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid (2 g, 5.84 mmol) in THF (12 mL) was added TEA (1.627 mL, 11.68 mmol), pyridine (944 ul, 11.68 mmol), t-butanol (2.79 mL, 29.2 mmol) and diphenylphosphoryl azide (1.89 mL, 8.76 mmol). The resulting mixture was heated to 65° C. for 35 minutes, after which the mixture was diluted with CH2Cl2 (2×100 mL) and washed with water (100 mL). The combined organic extracts were concentrated in vacuo, and the resulting residue was dissolved in TFA (20 mL) and allowed to stand for 15 minutes. After this time, the solvent was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL). The organic extract was concentrated on the rotary evaporator and the residue was purified using a RediSep column (330 g) eluting with a gradient of 0-30% EtOAc/CH2Cl2 to give the title compound. LRMS (M+1)=314.9.
Name
3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.627 mL
Type
reactant
Reaction Step Two
Quantity
944 μL
Type
reactant
Reaction Step Two
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid (11-3; 2 g, 5.84 mmol) in THF (12 mL) was added triethylamine (1.627 mL, 11.68 mmol), pyridine (944 μL, 11.68 mmol), t-butanol (2.79 mL, 29.2 mmol) and diphenylphosphoryl azide (1.89 mL, 8.76 mmol) and the mixture heated to 65° C. for 35 minutes. After this time, the reaction mixture was diluted with CH2Cl2 (2×100 mL) and washed with water (100 mL). The combined organic extracts were concentrated to an oil on a rotary evaporator. This residue was dissolved in trifluoroacetic acid (20 mL) and allowed to stand for 15 minutes. After this time, the solvent was removed in vacuo and the residue was partitioned between CH2Cl2 (2×100 mL) and saturated aqueous NaHCO3 (50 mL). The combined extracts were concentrated on the rotary evaporator and the residue was purified using a RediSep column (330 g) eluting with a gradient of 0-30% EtOAc/CH2Cl2 to give the title compound. LRMS (M+1)=314.9.
Name
3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.627 mL
Type
reactant
Reaction Step Two
Quantity
944 μL
Type
reactant
Reaction Step Two
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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